molecular formula C14H30N4O2 B1198396 N1,N12-Diacetylspermine CAS No. 61345-83-3

N1,N12-Diacetylspermine

Cat. No.: B1198396
CAS No.: 61345-83-3
M. Wt: 286.41 g/mol
InChI Key: NPDTUDWGJMBVEP-UHFFFAOYSA-N
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Scientific Research Applications

N1,N12-Diacetylspermine has several scientific research applications:

Mechanism of Action

Target of Action

N1,N12-Diacetylspermine (DiAcSpm) is a diacetylated derivative of spermine . Spermine is an essential biomolecule for normal cellular metabolism in humans . The primary targets of DiAcSpm are cells with high proliferation rates, such as cancer cells . It is produced by two rounds of acetylation of spermine, catalyzed by SAT1/2 .

Mode of Action

DiAcSpm interacts with its targets by being upregulated in the cells. This upregulation is closely related to the incidence of cancer . It has been reported to be a better substrate of polyamine oxidase than the non-acetylated polyamine .

Biochemical Pathways

The biochemical pathways affected by DiAcSpm are those involved in cell growth, gene regulation, nucleic acid stabilization, and cell proliferation . These pathways are crucial in many biological functions. The intracellular polyamine contents, including DiAcSpm, are found to be greater in tissues or cells with high proliferation rates .

Pharmacokinetics

It has been reported that diacspm levels in urine of various cancer patients have been found to be significantly higher than those in normal subjects . This suggests that DiAcSpm may be a potential broad-spectrum tumor marker .

Result of Action

The result of DiAcSpm action is an increase in cell proliferation, which is required for the malignant transformation of normal cells . This increase in cell proliferation is due to the elevated biosynthesis and uptake of polyamines, including DiAcSpm .

Action Environment

The action of DiAcSpm is influenced by the environment within the body. For example, the urinary DiAcSpm values markedly fluctuate among those with young age, especially infants; meanwhile, the values converge among those aged roughly 10 years and above . This suggests that age and other physiological factors may influence the action, efficacy, and stability of DiAcSpm.

Safety and Hazards

N1,N12-Diacetylspermine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

Biochemical Analysis

Biochemical Properties

N1,N12-Diacetylspermine plays a crucial role in biochemical reactions, particularly in the context of cancer. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with polyamine oxidase, where this compound displays lower Km and higher Vmax values compared to spermine, making it a better substrate for this enzyme . Additionally, this compound is involved in the modulation of calcium-dependent immune processes and is required for eukaryotic cell growth and protein synthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is essential for normal cell proliferation, gene expression, membrane stabilization, apoptosis, and organogenesis . In cancer cells, the concentration of this compound increases, promoting cell proliferation and malignant transformation . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to the progression of cancer .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound is a better substrate for polyamine oxidase than spermine, leading to its increased degradation and subsequent effects on cellular functions . Additionally, the upregulation of this compound has been linked to the incidence of cancer, making it a potential biomarker for cancer detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the levels of this compound increase in cancer tissues early in the course of cancer development and are excreted in the urine without being reabsorbed from the renal tubules . This stability and consistent excretion make this compound a reliable marker for early-stage cancers . Long-term effects on cellular function observed in in vitro and in vivo studies indicate that this compound plays a role in the sustained proliferation and survival of cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with increased cell proliferation and tumor growth . At very high doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential toxicity . Threshold effects have been noted, where a certain concentration of this compound is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from spermine through the action of spermidine/spermine-N1-acetyltransferase (SSAT), which adds acetyl groups to the aminopropyl ends of spermine . This acetylation reduces the charge on the polyamines, altering their ability to bind to acidic macromolecules and influencing their function . The biosynthesis pathway of this compound starts with the decarboxylation of ornithine, catalyzed by ornithine decarboxylase (ODC), which gives putrescine. Putrescine is then catalytically derived into spermidine by spermidine synthase (SRM) and further aminopropylated into spermine by spermine synthase (SMS) with the involvement of S-adenosylmethionine (SAM) .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function . In cancer cells, this compound tends to accumulate at higher levels, contributing to the malignant phenotype .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . In cancer cells, this compound is often found in higher concentrations within the nucleus and cytoplasm, where it exerts its effects on gene expression and cellular metabolism . The precise localization of this compound within subcellular compartments is essential for its role in promoting cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N12-Diacetylspermine can be synthesized through the acetylation of spermine. The process involves the reaction of spermine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the process would involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N1,N12-Diacetylspermine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where acetyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of corresponding oxidized derivatives.

    Reduction: Formation of reduced derivatives, potentially leading back to spermine.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

    N1,N8-Diacetylspermidine: Another diacetylated polyamine with similar biological functions.

    N1-Acetylspermine: A monoacetylated derivative of spermine with distinct metabolic roles.

    Spermidine: A precursor in the biosynthesis of spermine and its derivatives.

Uniqueness of N1,N12-Diacetylspermine: this compound is unique due to its specific role as a cancer biomarker. Its elevated levels in urine are strongly correlated with various malignancies, making it a valuable diagnostic and prognostic tool .

Properties

IUPAC Name

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDTUDWGJMBVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCNCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276330
Record name N1,N12-Diacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1,N12-Diacetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

61345-83-3
Record name N1,N12-Diacetylspermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61345-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N12-Diacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N12-Diacetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is N1,N12-diacetylspermine (DiAcSpm) considered a potential tumor marker?

A1: DiAcSpm is a naturally occurring diacetylated polyamine found in urine. Research has shown that its excretion levels are frequently elevated in patients with various types of cancers, including colorectal, breast, lung, and liver cancers. [, , , ]

Q2: How does the diagnostic sensitivity of DiAcSpm compare to other tumor markers?

A2: Studies suggest that DiAcSpm exhibits higher sensitivity than conventional tumor markers such as CEA, CA19-9, and CA15-3 for detecting cancers like colorectal and breast cancer, especially in early stages. [, , ]

Q3: Can DiAcSpm be used to monitor treatment response and disease progression?

A3: Yes, research indicates that DiAcSpm levels in urine can reflect the progression of diseases like hepatocellular carcinoma and non-small cell lung cancer, as well as the efficacy of treatments. [, , ] For instance, decreasing DiAcSpm levels were observed in patients responding to treatment for pulmonary tuberculosis. []

Q4: Are there other diseases where DiAcSpm shows potential as a biomarker?

A4: Recent research suggests that DiAcSpm levels could differentiate between IgG4-related ophthalmic disease and orbital MALT lymphoma, indicating its potential as a biomarker for these conditions. [] Additionally, studies suggest a correlation between serum DiAcSpm levels and COVID-19 severity in cancer patients. []

Q5: What are the advantages of using urine as a matrix for DiAcSpm analysis?

A5: Urine collection is non-invasive and relatively easy compared to other biofluids, making it a suitable matrix for biomarker analysis. Studies have shown that DiAcSpm levels in urine are relatively stable throughout the day. []

Q6: What analytical methods are used to measure DiAcSpm levels?

A6: Several analytical techniques have been employed to quantify DiAcSpm, including high-performance liquid chromatography (HPLC) [, , ], gas chromatography [], enzyme-linked immunosorbent assay (ELISA) [, , , , ], and liquid chromatography-mass spectrometry (LC-MS) [, , , , ].

Q7: What is the metabolic pathway of DiAcSpm?

A7: DiAcSpm is formed during the catabolism of polyamines, specifically spermine. The first step involves acetylation by spermidine/spermine N1-acetyltransferase (SSAT), followed by oxidation by polyamine oxidase (PAO). [, , ]

Q8: How do cells regulate the levels of DiAcSpm?

A8: The enzymes SSAT and PAO play crucial roles in regulating DiAcSpm levels. Overexpression of SSAT in LNCaP prostate carcinoma cells led to increased DiAcSpm production and growth inhibition. []

Q9: Does DiAcSpm play a role in cell growth and proliferation?

A9: While DiAcSpm itself does not seem to directly impact cell growth, its elevated levels are often associated with increased polyamine metabolism, which is essential for cell proliferation. [] Some studies suggest that high DiAcSpm levels might indicate a higher turnover of polyamines in tumor cells. []

Q10: What is the role of acetylation in the function of DiAcSpm?

A10: Acetylation of polyamines, leading to the formation of DiAcSpm, seems crucial for their transport and excretion. Unlike spermine, DiAcSpm doesn't appear to be transported via polyamine transport systems in cells like LLC-PK1, suggesting a role for acetylation in directing polyamine excretion. []

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